molecular formula C4H4BrNO2 B139964 N-bromosuccinimide CAS No. 128-08-5

N-bromosuccinimide

Cat. No. B139964
CAS RN: 128-08-5
M. Wt: 177.98 g/mol
InChI Key: PCLIMKBDDGJMGD-UHFFFAOYSA-N
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Description

N-Bromosuccinimide (NBS) is an organic compound commonly used as a brominating agent in organic synthesis . It is a convenient source of bromine radicals and is used in radical bromination of allylic and benzylic positions .


Synthesis Analysis

NBS is used as a brominating agent in the synthesis of some active pharmaceutical ingredients . The determination of NBS is difficult due to its high reactivity . A high-performance ion chromatographic method was developed for the determination of NBS .


Molecular Structure Analysis

NBS is a derivative of succinimide where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom . The molecular formula of NBS is C4H4BrNO2 .


Chemical Reactions Analysis

NBS is used in electrophilic additions and radical substitution reactions in synthetic organic chemistry . It is involved in allylic and benzylic bromination reaction and also used in the alpha-bromination of carbonyl derivatives .


Physical And Chemical Properties Analysis

NBS is a source of bromine and is frequently used when a small, controlled amount of bromine is needed . Structurally, NBS is a derivative of succinimide where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom .

Scientific Research Applications

1. Organic Synthesis and Reactions

N-Bromosuccinimide (NBS) has been extensively used in organic synthesis, particularly in the bromination of various organic compounds. Its role in allylic, benzylic bromination, as well as in electrophilic bromination of aromatic and heterocyclic compounds, is significant. NBS has demonstrated efficiency in the synthesis of polycyclic indolo[2,3-b]quinoline derivatives, indicating its versatility in organic chemical reactions (Pei Wen, 2011).

2. Catalytic Applications

NBS has been found to be an effective catalyst in various chemical processes. For instance, it catalyzes the hydroamination and hydroalkoxylation of activated styrenes, which are significant reactions in the synthesis of amino and ether derivatives (Siva Kumar Talluri & Arumugam Sudalai, 2005).

3. Analytical Chemistry

In analytical chemistry, NBS has been utilized in novel titrimetric methods for the microdetermination of various compounds, such as uracil, thymine, and sulfadiazine. This demonstrates the potential of NBS in precise quantitative analysis (M. Shaker & G. Youssef, 1974).

4. Radiochemistry

NBS has also been employed in the field of radiochemistry, particularly in the radioiodination of sensitive proteins and lipoproteins. This application showcases the mild and effective nature of NBS as an oxidizing agent in sensitive biochemical processes (H. Sinn et al., 1988).

5. Polymer Science

In polymer science, NBS has been used as an initiator in atom transfer radical polymerizations, demonstrating its role in the controlled synthesis of polymers like styrene and methyl methacrylate (Jianguo Jiang, Keda Zhang, & Hong Zhou, 2004).

Safety And Hazards

NBS is harmful if swallowed, inhaled, or comes in contact with skin . It can cause skin and eye irritation, and long-term exposure may lead to more serious health effects .

Future Directions

NBS is used as a brominating agent in the synthesis of some active pharmaceutical ingredients . The determination of NBS is difficult due to its high reactivity . In this work, a high-performance ion chromatographic method was developed for the determination of NBS . This development opens up new possibilities for the use of NBS in the synthesis of active pharmaceutical ingredients .

properties

IUPAC Name

1-bromopyrrolidine-2,5-dione
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InChI

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
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InChI Key

PCLIMKBDDGJMGD-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)N(C1=O)Br
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Molecular Formula

C4H4BrNO2
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DSSTOX Substance ID

DTXSID2038738
Record name 1-Bromopyrrolidine-2,5-dione
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Molecular Weight

177.98 g/mol
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Physical Description

Solid with a mild odor of bromine; [Merck Index] White, pale yellow, or cream-colored powder; [Alfa Aesar MSDS]
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Boiling Point

338.9 °C at 101.325 kPa
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Solubility

In water, 1.47 g/100 g water at 25 °C, Slightly soluble in water, Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane, In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C)
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Density

2.098 g/cu cm at 25 °C
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Vapor Pressure

11.0 [mmHg], VP: 0.001 Pa at 25 °C
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Product Name

N-Bromosuccinimide

Color/Form

Orthorhombic bisphenoidal crystals, Crystals from benzene, Solid at 20 °C and 1031 hPa; powder

CAS RN

128-08-5
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Melting Point

173-175 °C (slight decomposition), MP: 174 °C
Record name N-Bromosuccinimide
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Synthesis routes and methods

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-bromosuccinimide
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N-bromosuccinimide
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N-bromosuccinimide
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Reactant of Route 6
N-bromosuccinimide

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